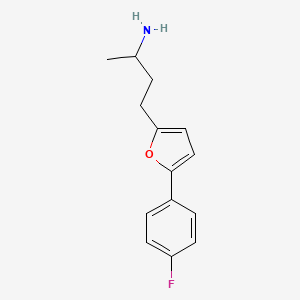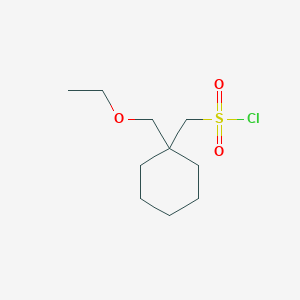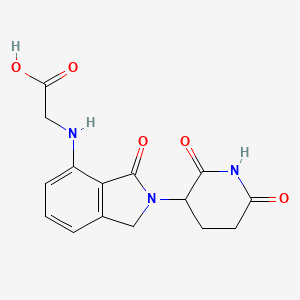![molecular formula C12H10F3NO B13616503 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile is a chemical compound with the molecular formula C12H10F3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a nitrile group. This compound is used in various scientific research applications due to its distinct chemical properties .
Vorbereitungsmethoden
The synthesis of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming adducts with coenzyme A, thereby disrupting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile can be compared with similar compounds such as:
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a similar structure but differs in its functional groups and applications.
2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid: Another compound with a trifluoromethyl group, but with different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H10F3NO |
|---|---|
Molekulargewicht |
241.21 g/mol |
IUPAC-Name |
2-methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C12H10F3NO/c1-8(7-16)6-11(17)9-2-4-10(5-3-9)12(13,14)15/h2-5,8H,6H2,1H3 |
InChI-Schlüssel |
WTKSTSWDJUMOIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)

